![molecular formula C13H13N5O2 B2993371 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide CAS No. 2034614-36-1](/img/structure/B2993371.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide
Descripción
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide (CAS: 2034614-36-1) is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a furan-2-carboxamide moiety. Its molecular formula is C₁₃H₁₃N₅O₂, with a molecular weight of 271.27 g/mol .
Propiedades
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-12(11-4-2-6-20-11)14-5-1-3-10-7-15-13-16-9-17-18(13)8-10/h2,4,6-9H,1,3,5H2,(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBXWBGFOJULJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to exhibit various biological activities, including acting as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators. They can also be used for the treatment of Alzheimer’s disease and insomnia.
Mode of Action
It’s known that the [1,2,4]triazolo[1,5-a]pyrimidine moiety can interact with its targets, leading to changes in cellular functions. For instance, when acting as a corticotropin-releasing factor 1 receptor antagonist, it could potentially inhibit the release of corticotropin, thereby affecting the stress response.
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to affect various pathways, such as the corticotropin-releasing factor pathway, calcium signaling pathway, and pathways involved in alzheimer’s disease and insomnia.
Pharmacokinetics
The molecular weight of a similar compound, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is reported to be 1501380, which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Actividad Biológica
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide is a novel compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 232.25 g/mol
- CAS Number : Not available in the provided sources.
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Inhibition of AXL Receptor Tyrosine Kinase : This compound is part of a class that inhibits AXL receptor tyrosine kinase, which is implicated in cancer progression and metastasis. Inhibition of this pathway may lead to reduced tumor growth and improved patient outcomes in cancers where AXL is overexpressed .
- Anti-inflammatory Properties : Similar triazole derivatives have demonstrated anti-inflammatory effects by modulating cytokine release (e.g., TNF-α, IL-6). For instance, derivatives showed significant reductions in TNF-α production in stimulated peripheral blood mononuclear cells (PBMCs) .
- Antiproliferative Activity : The compound has shown potential antiproliferative effects against various cancer cell lines. In vitro studies indicated that certain derivatives inhibited cell proliferation significantly compared to controls .
Table 1: Biological Activities of Related Triazole Derivatives
Compound | Activity Type | IC50 (µM) | Target Cells/Conditions |
---|---|---|---|
3a | Anti-inflammatory | 50 | PBMC stimulated with LPS |
3b | Antiproliferative | 20 | MDA-MB-231 breast cancer cells |
3c | Cytokine modulation | 30 | PBMC stimulated with PHA |
3d | Antimicrobial | 10 | Gram-positive bacteria |
Case Studies
- Study on Cytokine Release : A recent study evaluated the effects of triazole derivatives on cytokine release in PBMC cultures. Compounds reduced TNF-α levels significantly at doses ranging from 50 to 100 µg/mL. Notably, compounds with specific substitutions (e.g., pyridine groups) exhibited enhanced immunomodulatory activity .
- Antiproliferative Effects : In another study focused on cancer treatment, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that certain compounds induced apoptosis and inhibited cell growth effectively at concentrations as low as 20 µM .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazolopyrimidine Core
The compound’s activity is influenced by substituent placement on the triazolopyrimidine scaffold. Key analogs and their modifications include:
Table 1: Substituent Comparison at the C-6 Position
Key Observations :
- Thiophene vs.
- Indazole Substitution : The indazole analog introduces a bulkier aromatic system (with bromine and methyl groups), increasing molecular weight by 143 g/mol , which may impact pharmacokinetics .
- Oxo and Methyl Modifications : The 5,6-dimethyl-7-oxo derivative (CAS: 899379-12-5) demonstrates how functional groups on the triazolopyrimidine core influence scaffold rigidity and hydrogen-bonding capacity .
Positional Isomerism and Linker Modifications
- Propyl Linker : The main compound’s three-carbon chain balances flexibility and spatial reach, contrasting with shorter or branched linkers in other analogs .
- C-2 vs. C-6 Substitution : highlights triazolopyrimidines with antiproliferative activity when substituted at C-2 and C-7 , whereas the main compound’s furan carboxamide is at C-6 , suggesting divergent biological targets .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide, and how is its structural integrity verified?
The compound is synthesized via multi-step protocols involving cyclocondensation, alkylation, and carboxamide coupling. For triazolopyrimidine derivatives, general procedures (e.g., "Program G" in ) utilize intermediates like 4,7-dihydro-7-oxo-4-pentyl precursors, followed by functionalization with propylamine and furan-2-carboxamide. Critical characterization tools include:
- 1H NMR (e.g., δ 8.91-8.90 ppm for triazole protons in DMSO-d6 ).
- Mass spectrometry (ESI-MS to confirm m/z matching the molecular ion ).
- Melting point analysis (e.g., 192–195°C for related triazolopyrimidines ).
Elemental analysis and IR spectroscopy further validate purity and functional groups.
Advanced: How can reaction conditions be optimized to enhance the yield of triazolo[1,5-a]pyrimidine derivatives during synthesis?
Key factors include:
- Temperature control : Reflux in polar aprotic solvents (e.g., DMF or DMSO) improves cyclization efficiency .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) accelerates heterocycle formation .
- Stoichiometric ratios : Excess propylamine (1.5–2.0 equiv) ensures complete alkylation .
For example, derivatives in achieved 62–70% yields via optimized reflux durations (5–6 hours) and solvent systems (pyridine/ethanol) .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for triazolo[1,5-a]pyrimidine derivatives targeting biological receptors?
SAR analysis involves systematic substitution at key positions:
- Triazole ring : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance receptor binding affinity .
- Propyl linker : Chain length and branching influence pharmacokinetics (e.g., n-pentyl vs. cyclohexyl in affecting CB2 receptor activity) .
- Furan moiety : Substituents like methoxy or halogens modulate solubility and target selectivity .
Biological assays (e.g., radioligand binding for cannabinoid receptors in ) quantify potency shifts with structural changes .
Basic: Which spectroscopic and chromatographic methods are most reliable for assessing the purity of triazolo[1,5-a]pyrimidine derivatives?
- HPLC-PDA : Detects impurities at λ = 254 nm with C18 columns (acetonitrile/water gradients) .
- 13C NMR : Confirms carbon environments (e.g., carbonyl carbons at ~165 ppm) .
- Elemental analysis : Validates C, H, N content within ±0.4% of theoretical values (e.g., C21H16ClN7 requires 62.77% C, 4.01% H) .
Advanced: How can contradictions between in vitro and in vivo efficacy data for triazolo[1,5-a]pyrimidine derivatives be resolved?
Methodological approaches include:
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., rapid clearance of methylthio groups in ) .
- Dose-response studies : Adjust dosing regimens to match in vivo exposure levels .
- Tissue distribution assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to track compound localization .
highlights discrepancies in tubulin inhibition between cell-free and cell-based assays, resolved by modifying lipophilicity .
Advanced: What computational tools are employed to predict the binding mode of triazolo[1,5-a]pyrimidine derivatives to target proteins?
- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., CB2 in ) using PDB structures .
- QSAR modeling : ACD/Labs Percepta ( ) predicts logP, pKa, and membrane permeability .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Advanced: How can researchers design analogs of this compound to improve metabolic stability while retaining activity?
- Bioisosteric replacement : Substitute furan with thiophene (lower CYP450 metabolism) .
- Prodrug strategies : Introduce acetyloxymethyl esters () for slow hydrolysis in vivo .
- Steric shielding : Add bulky groups (e.g., cyclopropyl in ) to block oxidative sites .
demonstrates enhanced herbicidal activity in trifluoromethyl-substituted derivatives due to metabolic resistance .
Basic: What are the critical parameters for validating biological activity data in triazolo[1,5-a]pyrimidine studies?
- Positive controls : Compare to known agonists/antagonists (e.g., WIN55,212-2 for CB2 in ) .
- Dose normalization : Express IC₅₀ values relative to vehicle-treated groups .
- Replicate consistency : Minimum n = 3 independent experiments with SD <15% .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.